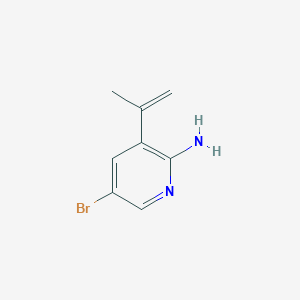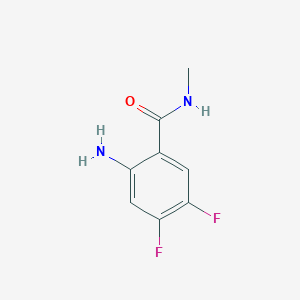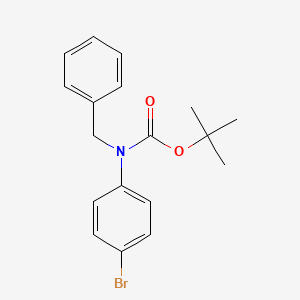
Tert-butyl benzyl(4-bromophenyl)carbamate
Vue d'ensemble
Description
Tert-butyl benzyl(4-bromophenyl)carbamate is a chemical compound with the molecular formula C18H20BrNO2 . It has a molecular weight of 362.27 and an average mass of 300.191 Da . It is also known by other names such as [4- (Bromométhyl)benzyl]carbamate de 2-méthyl-2-propanyle .
Synthesis Analysis
Tert-Butyl 4-bromobenzylcarbamate is prepared by the reaction of di-tert-butyl dicarbonate and 4-bromobenzylamine hydrochloride . The specific synthesis steps are not detailed in the search results.Molecular Structure Analysis
The InChI code for Tert-butyl benzyl(4-bromophenyl)carbamate is1S/C18H20BrNO2/c1-18(2,3)22-17(21)20(13-14-7-5-4-6-8-14)16-11-9-15(19)10-12-16/h4-12H,13H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
Tert-butyl benzyl(4-bromophenyl)carbamate is a solid at room temperature . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis and Characterization of Functionalized Silicon Compounds : The paper by Sieburth, Somers, and O'hare (1996) discusses the use of tert-butyl carbamate derivatives, including those similar to tert-butyl benzyl(4-bromophenyl)carbamate, for the synthesis of α-functionalized α-amino silanes. These compounds are valuable in metalation reactions between nitrogen and silicon (Sieburth, Somers, & O'hare, 1996).
Development of Novel Protecting Groups : Surprenant and Lubell (2006) developed a new safety-catch amine protection group, demonstrating the utility of tert-butyl carbamates in selective chemical synthesis. Their work highlights the versatility of such compounds in creating acid-stable protecting groups that can be activated and cleaved under mild conditions (Surprenant & Lubell, 2006).
Molecular Electronics : Stuhr-Hansen et al. (2005) explored the use of aryl bromides, including those similar to tert-butyl benzyl(4-bromophenyl)carbamate, as precursors for molecular wires in electronic applications. Their study underscores the potential of such compounds in the production of organic photovoltaic materials (Stuhr-Hansen et al., 2005).
Organic Synthesis and Deprotection Reactions : Li et al. (2006) described the use of aqueous phosphoric acid as a mild reagent for deprotecting tert-butyl carbamates. This research is significant for its environmental benignity and high selectivity, preserving the stereochemical integrity of the substrates (Li et al., 2006).
Synthesis of Silylating Agents : Böcskei et al. (1996) investigated the structural aspects of silyl carbamates, including trimethylsilyl N-(4-bromophenyl)carbamate, which is related to tert-butyl benzyl(4-bromophenyl)carbamate. Their findings contribute to the understanding of silylating agents in chemical synthesis (Böcskei et al., 1996).
Organic Photovoltaic Material Production : Chmovzh and Rakitin (2021) synthesized triarylamino derivatives using tert-butyl carbamates for the production of organic photovoltaic materials. Their work demonstrates the application of such compounds in developing donor building blocks for solar energy conversion (Chmovzh & Rakitin, 2021).
Enantioselective Synthesis in Organic Chemistry : Capozzi et al. (2002) and others have explored the enantioselective synthesis of various organic compounds using tert-butyl carbamates. These studies highlight the significance of tert-butyl carbamates in achieving stereocontrol in organic reactions (Capozzi et al., 2002).
Antioxidant Synthesis and Polymer Protection : Pan, Liu, and Lau (1998) synthesized new antioxidants containing tert-butyl groups, demonstrating their effectiveness in protecting polymers against thermal oxidation. This research underscores the potential of tert-butyl carbamates in materials science (Pan, Liu, & Lau, 1998).
Safety And Hazards
The compound is associated with several hazard statements: H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust or mist, ensuring adequate ventilation, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
tert-butyl N-benzyl-N-(4-bromophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-18(2,3)22-17(21)20(13-14-7-5-4-6-8-14)16-11-9-15(19)10-12-16/h4-12H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEUJYLWUDYPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl benzyl(4-bromophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



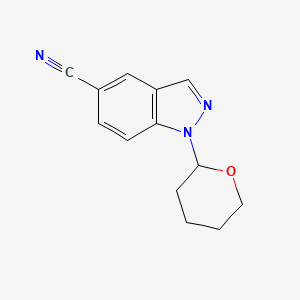
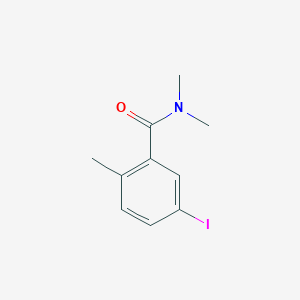
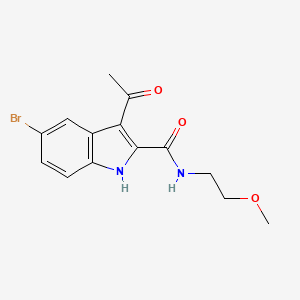
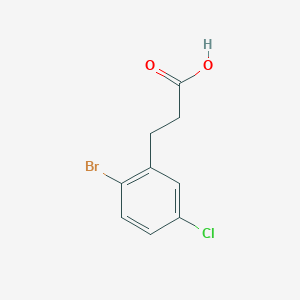
![5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole](/img/structure/B1442325.png)
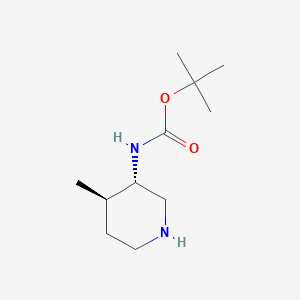
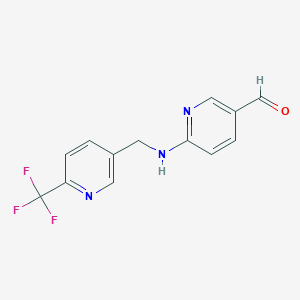
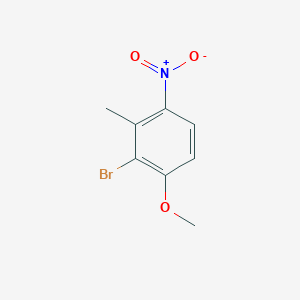
![2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B1442329.png)
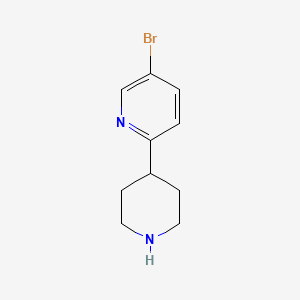
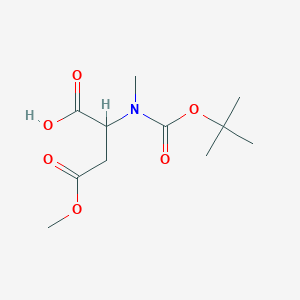
![1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate](/img/structure/B1442333.png)
